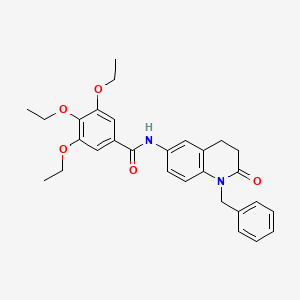![molecular formula C15H13N3O2 B2398879 N-(3-(1H-Benzo[d]imidazol-2-yl)-4-hydroxyphenyl)acetamide CAS No. 1706450-86-3](/img/structure/B2398879.png)
N-(3-(1H-Benzo[d]imidazol-2-yl)-4-hydroxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-(1H-Benzo[d]imidazol-2-yl)-4-hydroxyphenyl)acetamide is a compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are heterocyclic aromatic organic compounds that have a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. The presence of the benzimidazole ring in this compound makes it a potential candidate for various pharmacological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(1H-Benzo[d]imidazol-2-yl)-4-hydroxyphenyl)acetamide typically involves the condensation of 2-aminobenzimidazole with 4-hydroxyacetophenone in the presence of an appropriate catalyst. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The product is then purified by recrystallization from ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification process may involve advanced techniques such as column chromatography and high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(3-(1H-Benzo[d]imidazol-2-yl)-4-hydroxyphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The hydroxyl group can undergo nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a palladium catalyst are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Ether or ester derivatives.
Scientific Research Applications
N-(3-(1H-Benzo[d]imidazol-2-yl)-4-hydroxyphenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Studied for its anticancer activity and potential use in chemotherapy.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of N-(3-(1H-Benzo[d]imidazol-2-yl)-4-hydroxyphenyl)acetamide involves its interaction with specific molecular targets. The benzimidazole ring can bind to DNA and inhibit the replication of cancer cells. Additionally, it can interact with enzymes and proteins involved in cell signaling pathways, leading to apoptosis (programmed cell death) in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- N-[3-(Benzoxazol-2-yl)-4-hydroxyphenyl]acetamide
- N-[3-(Benzothiazol-2-yl)-4-hydroxyphenyl]acetamide
- N-[3-(1H-Benzimidazol-2-yl)-1H-pyrazol-4-yl]benzamide
Uniqueness
N-(3-(1H-Benzo[d]imidazol-2-yl)-4-hydroxyphenyl)acetamide is unique due to its specific substitution pattern on the benzimidazole ring, which imparts distinct biological activities. Its hydroxyl group at the para position enhances its solubility and reactivity, making it a versatile compound for various applications .
Properties
IUPAC Name |
N-[3-(1H-benzimidazol-2-yl)-4-hydroxyphenyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2/c1-9(19)16-10-6-7-14(20)11(8-10)15-17-12-4-2-3-5-13(12)18-15/h2-8,20H,1H3,(H,16,19)(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXSMNRYOLXEMKA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)O)C2=NC3=CC=CC=C3N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}(1,2-dihydronaphtho[2,1-b]furan-2-yl)methanone](/img/structure/B2398796.png)
![6-Butyl-4,7,8-trimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2398799.png)
![1-[4-(4-Phenyl-3,4-dihydro-1H-isoquinoline-2-carbonyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2398802.png)
![8-(2-Fluorobenzoyl)-3-(2-phenoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2398803.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)acetamide](/img/structure/B2398805.png)

![2,4-dimethoxy-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide](/img/structure/B2398807.png)
![2-Methyl-5-[(4-methylpiperidin-1-yl)sulfonyl]benzoic acid](/img/structure/B2398808.png)


![2-(benzo[d][1,3]dioxol-5-yl)-N-(5-(4-fluorobenzyl)-1,3,4-oxadiazol-2-yl)acetamide](/img/structure/B2398816.png)
![Ethyl 1-((6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(phenyl)methyl)piperidine-4-carboxylate](/img/structure/B2398817.png)
![N-(2-(diethylamino)ethyl)-N-(4,6-difluorobenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide hydrochloride](/img/structure/B2398819.png)
